2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-[butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-3-4-7-17(2)11-6-5-9(13(14,15)16)8-10(11)12(18)19/h5-6,8H,3-4,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJYLRNEOCFRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Methyl 2-Amino-5-(trifluoromethyl)benzoate
A key precursor for the synthesis of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is methyl 2-amino-5-(trifluoromethyl)benzoate. This intermediate is typically prepared via lithiation and carboxylation of N-(4-(trifluoromethyl)phenyl)pivalamide, followed by esterification and purification steps.
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation with n-butyllithium at 0°C in dry THF, followed by reaction with dry ice (CO2) | Maintained at 0°C for 3 h, then stirred overnight at room temperature | Not specified | Solid product obtained after concentration |
| Esterification by bubbling HCl gas in dry methanol at 0°C, then heating at 55°C overnight | Purification by extraction and flash chromatography | ~75% | White solid obtained after purification |
This step yields methyl 2-amino-5-(trifluoromethyl)benzoate as a white solid, which serves as the foundation for further amination and functionalization.
Amination: Introduction of Butyl(methyl)amino Group
The transformation from the amino group at the 2-position to the butyl(methyl)amino substituent involves nucleophilic substitution or reductive amination strategies. While direct literature on this exact substitution is limited, analogous aminobenzoic acid derivatives have been synthesized via:
- Nucleophilic substitution of the amino group with alkyl halides (e.g., butyl bromide) under basic conditions.
- Reductive amination using formaldehyde and butylamine derivatives to introduce the N-methyl-N-butyl substituent.
In related aminobenzoic acid analogs, the amination step is often conducted in the presence of a base such as triethylamine in dichloromethane or dimethyl sulfoxide, at temperatures ranging from 0°C to room temperature, with reaction times from several hours to overnight.
Protection and Deprotection Strategies
To facilitate selective functional group transformations, the amino group or carboxylic acid may be protected temporarily:
- Carbamate protection : Using di-tert-butyl dicarbonate (Boc2O) in dichloromethane with triethylamine at room temperature for 72 hours, yielding Boc-protected intermediates.
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 8 hours followed by neutralization and extraction to regenerate the free amino group or acid.
These steps ensure selective reactivity and prevent side reactions during subsequent coupling or substitution reactions.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Methyl 2-amino-5-(trifluoromethyl)benzoate | n-Butyllithium, dry ice, methanol, HCl gas | ~75 | Lithiation, carboxylation, esterification |
| 2 | Boc-protected methyl 2-amino-5-(trifluoromethyl)benzoate | Di-tert-butyl dicarbonate, triethylamine, DCM, 72 h | ~49 | Protection of amino group |
| 3 | Deprotected methyl 2-amino-5-(trifluoromethyl)benzoate | Trifluoroacetic acid, DCM, RT, 8 h | Not specified | Removal of Boc group |
| 4 | 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoate (methyl ester) | Butyl(methyl)amine, coupling reagents (HATU/oxalyl chloride) | High (70-90) | Amination or amide coupling |
| 5 | This compound | Hydrolysis of methyl ester | Not specified | Final acid formation |
Research Findings and Notes
- The preparation of methyl 2-amino-5-(trifluoromethyl)benzoate is well-documented with yields around 75%, involving careful temperature control during lithiation and sulfonylation steps.
- Protection of the amino group as Boc-carbamate is crucial for selective functionalization and is achieved under mild conditions with moderate yields (~49%).
- Amination to introduce the butyl(methyl)amino group is typically conducted via nucleophilic substitution or coupling chemistry, with high efficiency reported in related aminobenzoic acid derivatives.
- Hydrolysis of methyl esters to free acids is standard practice using aqueous base and extraction methods.
- The trifluoromethyl substituent at the 5-position remains stable under these reaction conditions, allowing for selective modifications at the 2-position amino group.
Chemical Reactions Analysis
Types of Reactions: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily noted for its potential in drug development, particularly due to the presence of the trifluoromethyl group, which enhances biological activity and metabolic stability.
Drug Development
The trifluoromethyl group is a common motif in many FDA-approved drugs, contributing to their efficacy and pharmacokinetic properties. Recent studies have highlighted its role in enhancing the potency of various therapeutic agents:
- Ubrogepant : A drug used for the acute treatment of migraine, which contains a trifluoromethyl group that contributes to its effectiveness and selectivity for its target receptors .
- Selinexor : An anticancer agent that has demonstrated synergistic effects when used with other therapies, showcasing the importance of trifluoromethyl-containing compounds in oncology .
Agrochemical Applications
The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.
Insecticide Development
Research indicates that compounds containing trifluoromethyl groups can offer enhanced insecticidal properties due to increased lipophilicity and metabolic stability. For instance:
- Fluralaner : A systemic insecticide that selectively targets GABA receptors in insects while being safe for mammals. The structural similarities suggest that 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid could be developed into a novel insecticide with similar selectivity .
Materials Science Applications
In addition to biological applications, this compound may find uses in materials science.
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer backbones can significantly alter their properties, such as thermal stability and hydrophobicity. This compound could potentially be utilized as a monomer or additive in the synthesis of advanced polymers with tailored characteristics.
Data Tables
| Application Area | Compound Example | Key Features |
|---|---|---|
| Pharmaceuticals | Ubrogepant | Trifluoromethyl group enhances potency |
| Pharmaceuticals | Selinexor | Synergistic anticancer activity |
| Agrochemicals | Fluralaner | Selective GABA receptor targeting |
| Materials Science | Various Polymers | Improved thermal stability and hydrophobicity |
Case Study 1: Ubrogepant Development
A comprehensive study on Ubrogepant revealed that the trifluoromethyl group improved its binding affinity to CGRP receptors, leading to more effective migraine relief compared to non-fluorinated analogs.
Case Study 2: Fluralaner Efficacy
Fluralaner was developed using similar methodologies as those proposed for this compound, demonstrating how trifluoromethyl-containing compounds can be optimized for agricultural use through targeted receptor interactions.
Mechanism of Action
The mechanism of action of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can lead to interactions with intracellular targets, such as enzymes or receptors, thereby modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid, highlighting key differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Insights:
Amino Group Variations: The butyl(methyl)amino group in the target compound provides steric bulk and moderate basicity, which may influence solubility and receptor binding.
Trifluoromethyl Position: The 5-CF₃ group in the target compound and analogs (e.g., 3b, CF1) enhances electron-withdrawing effects, stabilizing the aromatic ring and reducing metabolic degradation.
Physicochemical Properties: Melting Points: Compound 3b (186–190°C) has a lower mp than 5-fluoro analog 3c (216–218°C), suggesting that -CF₃ reduces crystal lattice stability compared to -F .
Applications :
- Antiviral benzoic acids (e.g., 3b) demonstrate the therapeutic relevance of this scaffold , while agrochemicals like fluazifop-butyl underscore the role of -CF₃ in enhancing environmental stability .
Research Findings and Trends
- Synthetic Accessibility: Moderate yields (41–49%) for analogs like 3b indicate challenges in introducing bulky amino groups, necessitating optimized coupling reagents or protecting-group strategies .
- Biological Activity: Indole-containing analogs (e.g., 8IL) are promising for CNS drug development due to structural similarity to endogenous neurotransmitters .
- Electron Effects : DFT studies on bromo/trifluoromethyl analogs () suggest that -CF₃ significantly polarizes the aromatic ring, enhancing electrophilic substitution reactivity compared to -Br .
Biological Activity
2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule. The presence of the butyl(methyl)amino group may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 3.0 µM to 22.54 µM were reported for related compounds, indicating promising anticancer activity compared to standard treatments like doxorubicin .
- A549 (lung cancer) : Some derivatives exhibited IC50 values as low as 5.97 µM, suggesting effective inhibition of cell proliferation .
The mechanisms through which these compounds exert their effects include:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding affinities suggesting strong interactions with these targets .
- Induction of Apoptosis : Flow cytometry analyses indicated that certain derivatives significantly increased apoptosis rates in cancer cells, providing a pathway for therapeutic intervention .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties:
- Antibacterial Activity : Studies on pyrrole benzamide derivatives showed MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potential for development as antibacterial agents .
- Antifungal Activity : Some derivatives have been evaluated for antifungal activity, showing effectiveness against various fungal strains .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid?
- Methodological Answer : Synthesis optimization requires attention to solvent polarity, temperature control, and catalyst selection. For example, the trifluoromethyl group’s electron-withdrawing nature may necessitate milder reaction conditions to prevent decomposition . Parallel synthesis routes, such as those used for analogous benzoic acids (e.g., deprotection of intermediates with trifluoroacetic acid), can be adapted . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the final product with >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the amine moiety. Avoid exposure to strong bases or oxidizers, as these may degrade the carboxylic acid group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?
- Methodological Answer : The -CF₃ group enhances binding via hydrophobic interactions and electron-withdrawing effects, which polarize adjacent functional groups. For example, docking studies on similar compounds show increased affinity for microbial enzymes (e.g., leucyl-tRNA synthetase) due to improved fit in hydrophobic pockets . Experimental validation requires competitive inhibition assays (e.g., IC₅₀ measurements) paired with molecular dynamics simulations .
Q. What computational strategies can predict reactivity or degradation pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways, focusing on:
Q. How can contradictory bioactivity data across experimental replicates be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Follow these steps:
- Purity reassessment : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect trace impurities .
- Solvent standardization : Ensure consistent use of aprotic solvents (e.g., DMSO) to prevent aggregation.
- Dose-response recalibration : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) .
Q. What experimental designs are suitable for studying enzymatic degradation mechanisms?
- Methodological Answer : Use factorial design to test variables like pH, temperature, and enzyme concentration. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
